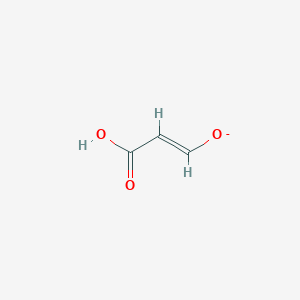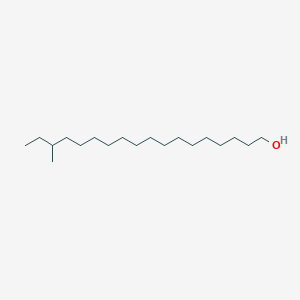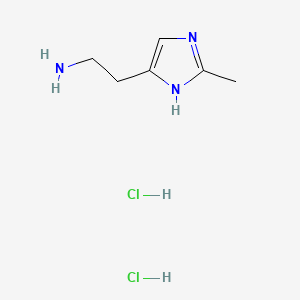![molecular formula C65H120N2O21 B1258658 (2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1258658.png)
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Alpha-Neu5Ac-(2->3)-beta-D-Gal-(1->4)-beta-D-Glc-(1<->1’)-Cer(d18:1/24:0)” is a complex glycosphingolipid. Glycosphingolipids are a group of lipids that play crucial roles in cell-cell interactions, signal transduction, and cellular recognition. This particular compound is composed of a sialic acid (Neu5Ac) linked to a galactose (Gal) and glucose (Glc) moiety, which is further attached to a ceramide backbone (Cer).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of glycosphingolipids typically involves multiple steps, including the preparation of the ceramide backbone and the sequential addition of sugar moieties. The ceramide backbone can be synthesized through the condensation of sphingosine with a fatty acid. The glycosylation steps involve the use of glycosyl donors and acceptors under specific conditions, often catalyzed by glycosyltransferases or chemical catalysts.
Industrial Production Methods
Industrial production of glycosphingolipids may involve biotechnological methods, such as the use of genetically engineered microorganisms to produce the desired lipid structures. Enzymatic synthesis using purified glycosyltransferases is another approach that can be scaled up for industrial purposes.
Analyse Des Réactions Chimiques
Types of Reactions
Glycosphingolipids can undergo various chemical reactions, including:
Oxidation: Oxidation of the ceramide backbone or sugar moieties.
Reduction: Reduction of specific functional groups within the molecule.
Substitution: Substitution reactions involving the replacement of specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of aldehydes or carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, glycosphingolipids are studied for their unique structural properties and their role in membrane dynamics.
Biology
In biology, these compounds are essential for cell-cell communication, immune response, and pathogen recognition.
Medicine
In medicine, glycosphingolipids are investigated for their potential therapeutic applications, including cancer treatment and neurodegenerative diseases.
Industry
In industry, glycosphingolipids are used in the development of cosmetics and pharmaceuticals.
Mécanisme D'action
The mechanism of action of glycosphingolipids involves their interaction with specific receptors and proteins on the cell surface. These interactions can trigger various signaling pathways, leading to changes in cellular behavior. The ceramide backbone plays a crucial role in the insertion of these molecules into the cell membrane, while the sugar moieties are involved in recognition and binding events.
Comparaison Avec Des Composés Similaires
Similar Compounds
Gangliosides: Similar in structure but contain additional sialic acid residues.
Cerebrosides: Contain a single sugar moiety attached to the ceramide backbone.
Globosides: Contain multiple sugar residues but lack sialic acid.
Uniqueness
“Alpha-Neu5Ac-(2->3)-beta-D-Gal-(1->4)-beta-D-Glc-(1<->1’)-Cer(d18:1/24:0)” is unique due to its specific sugar composition and linkage pattern, which confer distinct biological properties and functions.
Propriétés
Formule moléculaire |
C65H120N2O21 |
|---|---|
Poids moléculaire |
1265.6 g/mol |
Nom IUPAC |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C65H120N2O21/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-27-29-31-33-35-37-39-52(75)67-46(47(72)38-36-34-32-30-28-26-17-15-13-11-9-7-5-2)44-83-62-57(79)56(78)59(51(43-70)85-62)86-63-58(80)61(55(77)50(42-69)84-63)88-65(64(81)82)40-48(73)53(66-45(3)71)60(87-65)54(76)49(74)41-68/h36,38,46-51,53-63,68-70,72-74,76-80H,4-35,37,39-44H2,1-3H3,(H,66,71)(H,67,75)(H,81,82)/b38-36+/t46-,47+,48-,49+,50+,51+,53+,54+,55-,56+,57+,58+,59+,60+,61-,62+,63-,65-/m0/s1 |
Clé InChI |
JUZJEIYRVNAPCT-AKLUEIBQSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-(4-chlorophenyl)-1-[(3E)-3-[9-(2-hydroxypropan-2-yl)-5H-[1]benzoxepino[3,4-b]pyridin-11-ylidene]propyl]-3,3-dimethylpiperidin-4-ol](/img/structure/B1258584.png)


![3-(4-Chloro-phenyl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B1258587.png)
![ethyl 2-[[1-cyclohexyl-2-[2-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxoethyl]amino]acetate](/img/structure/B1258588.png)

![7-(diethylamino)-N-[(4-fluorophenyl)methyl]-2-imino-1-benzopyran-3-carboxamide](/img/structure/B1258596.png)


